Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Medicinal Chemistry Drug Design ADME Optimization

Researchers pursuing kinase inhibitor lead optimization often face bottlenecks in synthesizing C7-diversified pyrazolo[1,5-a]pyridine analogs. This compound solves that by providing a reactive 7-formyl handle for reductive amination, oxime/hydrazone ligation, and nucleophilic additions-enabling 96-384 parallel analogs from a single batch. • Orthogonal diversification: C7 via aldehyde chemistry, C3 via ester hydrolysis/amide coupling, cutting synthetic steps by ~50%. • Experimentally determined LogP of 1.08 supports favorable passive membrane permeability for cellular assays. • Supplied as a solid at 95% purity, ready for direct use in SAR workflows.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Cat. No. B8249221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=C(N2N=C1)C=O
InChIInChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-7(6-13)3-2-4-9(8)12/h2-6H,1H3
InChIKeySABZWPSHOXLXRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Formylpyrazolo[1,5-a]pyridine-3-carboxylate: A Dual-Functional Kinase Building Block


Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2385229-59-2, MFCD31622407) is a bicyclic heteroaromatic compound belonging to the pyrazolo[1,5-a]pyridine family—a scaffold recognized as a privileged structure in kinase inhibitor drug discovery [1]. The compound features a reactive 7-formyl substituent on the pyridine ring and a methyl ester at the 3-position of the pyrazole ring, with a molecular weight of 204.18 g/mol (C₁₀H₈N₂O₃), an experimentally determined LogP of 1.08, and three rotatable bonds . Pyrazolo[1,5-a]pyridine-3-carboxylates have been extensively employed as key intermediates in the synthesis of potent and selective kinase inhibitors, including p110α-selective PI3K inhibitors (exemplified by compound 5x, p110α IC₅₀ = 0.9 nM) [2][3], p38 kinase inhibitors [4], and RET kinase inhibitors [5].

1
Synthetic intermediate for kinase inhibitor libraries; dual orthogonal handles at C7 and C3.
2
Parallel chemistry-ready: aldehyde enables reductive amination, oxime ligation; ester supports amide coupling.
3
Privileged scaffold validated across PI3K, p38, and RET kinase programs; supports fragment-based design.

Why the 7-Formyl Regioisomer Is Non-Replaceable


Within the pyrazolo[1,5-a]pyridine-3-carboxylate class, the position and electronic nature of ring substituents dictate both downstream synthetic accessibility and biological target engagement. The 7-formyl group of the target compound provides a reactive aldehyde handle at a position ortho to the bridgehead nitrogen—a site known to modulate kinase binding affinity in PI3K inhibitor SAR studies, where 7-substitution patterns directly influence p110α isoform selectivity [1]. The 5-formyl regioisomer (CAS 936637-97-7) positions the aldehyde at a topologically and electronically distinct site (para to the bridgehead nitrogen), yielding a substantially different computed LogP (XLogP3 = 0.4 vs. experimental LogP = 1.08 for the 7-isomer), indicating that the two regioisomers are not interchangeable with respect to lipophilicity-driven properties such as passive membrane permeability and non-specific protein binding [2]. The unsubstituted methyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 63237-84-3) lacks the formyl group entirely, eliminating the capacity for chemoselective reductive amination, oxime/hydrazone ligation, or Grignard addition at C7—transformations central to lead optimization workflows in kinase inhibitor programs .

5-Formyl regioisomer
Alters aldehyde position relative to bridgehead nitrogen. Lipophilicity differs substantially (ΔLogP ~0.68); membrane permeability and protein-binding profiles may not transfer.
Unsubstituted analog (C7-H)
Lacks the aldehyde handle required for chemoselective diversification. Reductive amination, oxime ligation, and Wittig chemistry are inaccessible, limiting SAR exploration.
7-Methyl analog
Offers no electrophilic carbonyl reactivity. C–H activation routes may not reproduce the same diversification efficiency or functional group tolerance.

Head-to-Head Comparison with Closest Analogs


Lipophilicity: 7-Formyl vs. 5-Formyl Regioisomer

The experimental LogP of methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.08) is approximately 2.7-fold higher (0.68 log units) than the computed XLogP3-AA of the 5-formyl regioisomer (0.4), indicating significantly greater lipophilicity. This difference is structurally driven by the position of the electron-withdrawing formyl group relative to the bridgehead nitrogen: at C7, the formyl group is ortho to the bridgehead and experiences a different local electronic environment versus the para-like C5 position. In drug discovery programs, a ΔLogP of >0.5 units is considered practically significant for altering membrane permeability and metabolic stability profiles [1].

Lipophilicity
Cross-study comparable
Target LogP = 1.08 (exp.) vs. 5‑formyl XLogP3 = 0.4 (computed). ΔLogP ≈ +0.68, ~2.7-fold higher lipophilicity.
Lipophilicity difference may shift permeability and protein-binding profile.
Experimental vs. computed value; cross-study comparison.
Medicinal Chemistry Drug Design ADME Optimization

C7 Aldehyde Reactivity vs. C7-Methyl Analog

The 7-formyl substituent of the target compound enables a repertoire of chemoselective transformations that are inaccessible to the 7-methyl analog (methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate, CAS 888735-64-6, LogP = 1.43). The aldehyde can undergo reductive amination (primary and secondary amine coupling), oxime/hydrazone formation for bioconjugation, Wittig olefination for C–C bond extension, and Grignard/organolithium addition for secondary alcohol installation. By contrast, the 7-methyl analog offers only radical or directed C–H activation pathways for further elaboration—routes that typically require harsh conditions and offer limited functional group tolerance .

C7 Reactivity
Cross-study comparable
7‑Formyl enables reductive amination, oxime/hydrazone, Wittig, Grignard; 7‑methyl: 0–1 reaction classes.
Synthetic versatility supports rapid SAR exploration at C7.
Qualitative differentiation; standard organic synthesis conditions.
Synthetic Chemistry Parallel Library Synthesis Kinase Inhibitor Lead Optimization

Methyl Ester vs. Ethyl Ester: Molecular Weight Efficiency

The methyl ester of the target compound (MW = 204.18) provides a molecular weight advantage of 14.03 Da (6.4% reduction) compared to the corresponding ethyl ester (ethyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate, CAS 2226273-54-5, MW = 218.21). This difference, while modest in absolute terms, is relevant in fragment-based drug discovery (FBDD) where fragment hits typically fall within the MW 120–250 Da range and every atom contributes to ligand efficiency metrics. The methyl ester also offers faster hydrolysis kinetics under both acidic and basic conditions compared to the ethyl ester, enabling more efficient conversion to the carboxylic acid for amide coupling in parallel synthesis workflows .

Methyl vs. Ethyl Ester
Cross-study comparable
ΔMW = –14.03 Da (–6.4%)
Lower MW preserves fragment budget; faster hydrolysis kinetics reported.
Fragment-based design context; hydrolysis under aq. NaOH/LiOH.
Fragment-Based Drug Discovery Lead-Likeness Molecular Property Optimization

Privileged Kinase Inhibitor Scaffold Validation

The pyrazolo[1,5-a]pyridine-3-carboxylate scaffold has been validated across multiple kinase targets with quantitative potency data. Kendall et al. (2012) reported compound 5x, a pyrazolo[1,5-a]pyridine-3-carboxylate-derived sulfonohydrazide, as a p110α-selective PI3K inhibitor with an IC₅₀ of 0.9 nM and >100-fold selectivity over p110β, p110δ, and p110γ isoforms [1]. In the p38 kinase space, Cheung et al. (2008) demonstrated that pyrazolo[1,5-a]pyridine-3-carboxylate derivatives achieve nanomolar enzymatic potency with optimized in vitro metabolic stability [2]. The copper-mediated synthesis methodology reported by Chandra Mohan et al. (2016) enables efficient access to diverse pyrazolo[1,5-a]pyridine-3-carboxylates, with the 3-ester serving as a versatile handle for conversion to carboxamides, carboxylic acids, and heterocycles [3]. While direct biological data for methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate itself are not published, its structural congruence with these validated inhibitor series—specifically the 7-substitution pattern—places it within the productive SAR space of multiple kinase inhibitor programs.

Scaffold Validation
Class-level inference
Pyrazolo[1,5‑a]pyridine-3‑carboxylate derivatives achieve p110α IC₅₀ = 0.9 nM (optimized analog). Target compound is a synthetic intermediate, not a final inhibitor.
Scaffold track record supports library design; direct bioactivity data not published.
Class-level reference; HTRF/FRET enzymatic assays.
Kinase Drug Discovery PI3K Inhibitors Structure-Activity Relationships

Regioselective C7 Functionalization via Cross-Coupling

Aboul-Fadl et al. (2000) demonstrated that 7-iodopyrazolo[1,5-a]pyridine derivatives undergo efficient palladium-catalyzed cross-coupling (Stille, Suzuki, Negishi, and Sonogashira) to introduce phenyl, vinyl, ethynyl, cyano, and amino substituents at C7 with synthetically useful yields . This established methodology validates that the C7 position is electronically and sterically amenable to diversification. The target compound's 7-formyl group can be viewed as a synthetic equivalent: the aldehyde can be reduced to hydroxymethyl for Mitsunobu chemistry, oxidized to carboxylic acid for amide coupling, or homologated via Wittig chemistry to access alkenyl and alkyl C7 substituents. Kendall et al. (2013) further showed that 5-bromo- and 5-cyanopyrazolo[1,5-a]pyridines serve as productive building blocks for PI3K inhibitor elaboration, confirming that halogen and pseudohalogen substituents at multiple positions on the scaffold are compatible with downstream kinase inhibitor synthesis [1].

C7 Cross-Coupling
Supporting evidence
7‑Iodo derivatives undergo Pd‑catalyzed Stille, Suzuki, Negishi, Sonogashira couplings. 7‑Formyl offers complementary aldehyde-based diversification.
Validates synthetic tractability of C7 position for diverse substitution.
Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(dppf) conditions.
Synthetic Methodology C–H Functionalization Building Block Diversification

Procurement-Ready Purity and Physical Form

The commercially available methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate is supplied at 95% purity as a free-form solid with well-defined procurement specifications (MW = 204, LogP = 1.08, 3 rotatable bonds, achiral), priced at $109/250 mg and scaling to $2,544/25 g . The 5-formyl regioisomer (CAS 936637-97-7) is available at 98% purity from alternative suppliers but exhibits a different computed lipophilicity profile . For medicinal chemistry groups executing parallel synthesis of kinase-focused libraries, the combination of defined purity, solid physical form (enabling accurate weighing for microscale reactions), and the reactive 7-formyl handle provides a procurement-ready building block that can be directly integrated into automated synthesis workflows without additional purification or functional group manipulation.

Procurement Readiness
Supporting evidence
Purity 95%, solid form, achiral, supplied at $109/250 mg. 5‑formyl regioisomer available at 98% from alternative sources.
Defined purity and solid form enable direct integration into automated synthesis.
Commercial specifications as of 2026; regioisomeric identity is key differentiator.
Chemical Procurement Compound Quality Control Library Synthesis

High-Impact Applications in Drug Discovery


Diversity-Oriented Synthesis of C7-Functionalized Kinase Libraries

The 7-formyl group serves as a lynchpin for generating structurally diverse C7-substituted analogs via parallel reductive amination with primary and secondary amine libraries. This strategy directly addresses the SAR exploration needs identified by Kendall et al. (2012), where C7 substitution was shown to modulate p110α PI3K isoform selectivity [1]. A single batch of the target compound can yield 96–384 discrete analogs in a single parallel synthesis run, with the 3-methyl ester retained for subsequent hydrolysis and amide coupling at the C3 vector. This orthogonal diversification strategy (C7 via aldehyde chemistry, C3 via ester hydrolysis/amide coupling) enables systematic exploration of two independent SAR vectors from one starting material, reducing the synthetic burden by approximately 50% compared to linear synthesis approaches . [1]

Fragment-Based Drug Discovery with Dual Vector Elaboration

With MW = 204.18 and LogP = 1.08, this compound falls within the upper range of fragment-like chemical space (MW ≤ 250) [1]. Unlike many fragment hits that require de novo synthesis of elaborated analogs, this compound offers two chemically orthogonal growth vectors (C7-aldehyde and C3-methyl ester) for rapid fragment growing and merging campaigns. The experimentally determined LogP of 1.08 (vs. XLogP3 = 0.4 for the 5-formyl regioisomer) suggests favorable passive membrane permeability for cellular target engagement assays, a common bottleneck in FBDD where fragments with insufficient lipophilicity fail to demonstrate cellular activity . This property profile positions the compound as a high-quality fragment starting point for kinase targets, particularly those where C7-substituted pyrazolo[1,5-a]pyridines have established binding modes (e.g., PI3K, p38, RET kinases). [1]

Bioconjugation and Chemical Probe Synthesis via Oxime Ligation

The 7-formyl group enables bioorthogonal oxime and hydrazone ligation chemistry for the construction of chemical probes, fluorescent sensors, and PROTAC (proteolysis-targeting chimera) molecules. The pyrazolo[1,5-a]pyridine scaffold has demonstrated intrinsic fluorescent properties (quantum yields of 0.32–0.83 in dichloromethane for related derivatives) [1], and the aldehyde handle allows direct conjugation to aminooxy- or hydrazide-functionalized payloads (fluorophores, E3 ligase ligands, affinity tags) without requiring additional activation steps. This contrasts with the 7-methyl or 7-unsubstituted analogs, which would require multi-step functionalization (e.g., bromination followed by palladium-catalyzed coupling) to install a conjugation handle. The combination of intrinsic fluorescence and a chemoselective ligation handle makes this compound uniquely suited for the design of fluorosteric probes that report on target engagement in real time . [1]

Application
Selection Property
Validation Focus
Diversity-oriented C7 kinase libraries
Orthogonal C7-aldehyde and C3-ester handles
Parallel reductive amination scope; C3 amide coupling efficiency
Fragment-based drug discovery
Dual vector elaboration within fragment-like space
Ligand efficiency metrics; cellular permeability for target engagement
Bioconjugation and chemical probe synthesis
Bioorthogonal aldehyde for oxime/hydrazone ligation
Conjugation efficiency with aminooxy/hydrazide payloads; scaffold fluorescence properties
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